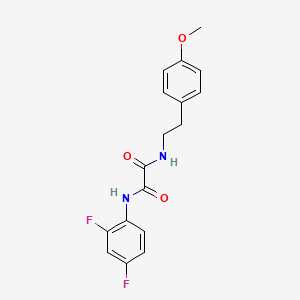

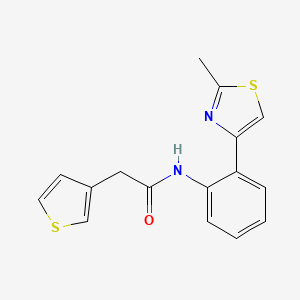

N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide, commonly known as DFP-10825, is a novel small molecule with potential therapeutic applications in various diseases. It belongs to the class of oxalamide compounds that have shown promising results in preclinical studies. DFP-10825 is synthesized using a multistep process and has been extensively studied for its mechanism of action and biochemical effects.

Applications De Recherche Scientifique

Synthetic Methodologies

A novel one-pot synthetic approach was developed for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, providing a new formula for anthranilic acid derivatives and oxalamides. This method is high yielding and operationally simple (Mamedov et al., 2016).

Supramolecular Chemistry

The study of aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects in N,N′-diaryloxalamides revealed the control these factors have over the structure of supramolecular assemblies. This work demonstrated the importance of non-covalent interactions in the design of complex molecular structures (Piotrkowska et al., 2007).

Optical Probes and Sensors

A novel optical probe for hydrogen peroxide, Peroxyfluor-1 (PF1), was synthesized, exhibiting unprecedented selectivity and optical dynamic range for detecting H2O2 in living cells. This probe is valuable for biological applications, including imaging changes in hydrogen peroxide concentrations (Chang et al., 2004).

Catalysis

A copper/oxalic diamide-catalyzed coupling of terminal alkynes with aryl halides was demonstrated, highlighting the effectiveness of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as a ligand in facilitating these reactions. This method allows for the creation of a diverse array of internal alkynes under mild conditions (Chen et al., 2023).

Molecular Structure Analysis

Investigations into the molecular structure, spectroscopic analysis, and molecular modeling studies of oxalate compounds have provided insights into the chemical behavior and structural parameters governing their reactivity. These studies contribute to the understanding of oxalate derivatives at the molecular level (Şahin et al., 2015; Şahin et al., 2016).

Electrocatalysis

Research into N-oxyl compounds, including tetramethylpiperidine N-oxyl (TEMPO) and phthalimide N-oxyl (PINO), explores their electrochemical properties and their use in electrocatalytic reactions. These compounds are catalysts for the selective oxidation of organic molecules, with applications in laboratory and industrial settings (Nutting et al., 2018).

Propriétés

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3/c1-24-13-5-2-11(3-6-13)8-9-20-16(22)17(23)21-15-7-4-12(18)10-14(15)19/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJODSAILCMLTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2454903.png)

![3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2454906.png)

![ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2454909.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)

![2-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2454915.png)

![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)

![naphthalen-2-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2454921.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea](/img/structure/B2454922.png)